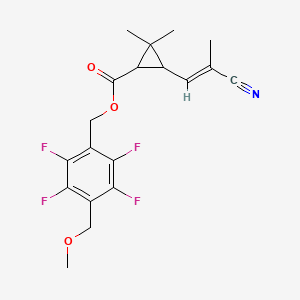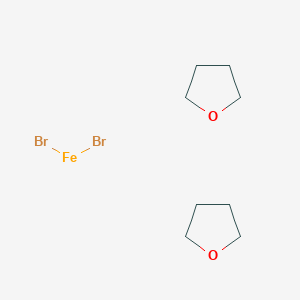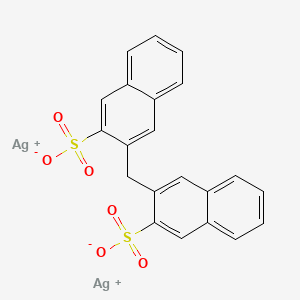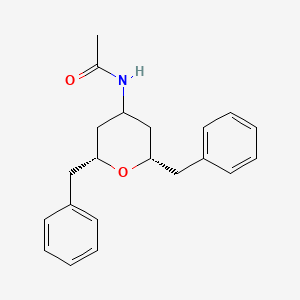![molecular formula C74H54BCoF24N6-4 B12304783 lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B12304783.png)
lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 is a complex coordination compound It features a cobalt(III) center coordinated by three chiral diamine ligands and a chloride ion, with a counterion of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 typically involves the following steps:
Preparation of Ligands: The chiral diamine ligands, (1S,2S)-1,2-diphenyl-1,2-ethanediamine, are synthesized through a series of organic reactions.
Coordination to Cobalt(III): The ligands are then coordinated to a cobalt(III) center in the presence of a chloride source, forming the complex.
Formation of the Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is prepared separately, often starting from sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.
Final Assembly: The cobalt complex and the borate counterion are combined under specific conditions to yield the final product, this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Medicine: Investigated for its potential use in therapeutic agents, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 exerts its effects involves:
Molecular Targets: The cobalt center can interact with various molecular targets, including enzymes, DNA, and proteins.
Pathways Involved: The compound can participate in redox reactions, ligand exchange, and coordination to biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 can be compared with other similar compounds, such as:
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Used as a catalyst and precursor in various chemical reactions.
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Similar applications in catalysis and chemical synthesis.
Lithium tetrakis(pentafluorophenyl)borate: Known for its use in stabilizing cationic complexes.
The uniqueness of this compound lies in its specific coordination environment and the combination of its chiral ligands and borate counterion, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C74H54BCoF24N6-4 |
|---|---|
Poids moléculaire |
1553.0 g/mol |
Nom IUPAC |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3 |
Clé InChI |
USQKEZSRAUOPCI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[7-(furan-3-yl)-1,8,12,15,15-pentamethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-13-yl]acetate](/img/structure/B12304701.png)

![3-benzhydryl-6-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12304714.png)


![Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate](/img/structure/B12304723.png)
![5-Hydroxy-2-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12304736.png)

![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(4-carboxy-3-hydroxy-3-methyl-1-oxobutyl)-beta-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-](/img/structure/B12304755.png)
![5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12304769.png)
![1-[2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12304770.png)

